molecular formula C25H25N3O4S B11473196 2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

Cat. No.: B11473196
M. Wt: 463.6 g/mol
InChI Key: NFQPLZHSLQAOMB-UHFFFAOYSA-N
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Description

    2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide: , belongs to the pyrrolidine-based class of molecules.

  • The pyrrolidine ring is a five-membered nitrogen heterocycle widely used in medicinal chemistry due to its unique properties, including sp³ hybridization, stereochemistry contributions, and non-planarity (referred to as “pseudorotation”).
  • Compound 1 features a sulfonyl group, an amide, and a phenyl ring, making it an interesting candidate for further exploration.
  • Preparation Methods

      Synthetic Routes: Compound 1 can be synthesized through various routes. One approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) can yield compound 1.

      Reaction Conditions: Specific reaction conditions depend on the chosen synthetic pathway.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights.

  • Chemical Reactions Analysis

      Reactivity: Compound 1 may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Examples include

      Major Products: These reactions yield derivatives of compound 1, which can be explored further.

  • Scientific Research Applications

      Chemistry: Compound 1 serves as a building block for designing novel molecules due to its unique scaffold.

      Biology: Investigate its interactions with biological targets (enzymes, receptors, etc.).

      Medicine: Explore its potential as a drug candidate (e.g., anticancer agents, enzyme inhibitors).

      Industry: Assess its use in materials science or catalysis.

  • Mechanism of Action

    • Compound 1 likely interacts with specific molecular targets (e.g., proteins, enzymes).
    • Investigate pathways affected by compound 1, elucidating its biological effects.
  • Comparison with Similar Compounds

      Uniqueness: Highlight compound 1’s distinct features (e.g., sulfonyl group, phenyl ring).

      Similar Compounds: Explore related pyrrolidine-based molecules (e.g., prolinol, pyrrolizines).

    Properties

    Molecular Formula

    C25H25N3O4S

    Molecular Weight

    463.6 g/mol

    IUPAC Name

    2-[[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonylamino]-N-(2-phenylethyl)benzamide

    InChI

    InChI=1S/C25H25N3O4S/c29-24-16-20(17-27-24)19-10-12-21(13-11-19)33(31,32)28-23-9-5-4-8-22(23)25(30)26-15-14-18-6-2-1-3-7-18/h1-13,20,28H,14-17H2,(H,26,30)(H,27,29)

    InChI Key

    NFQPLZHSLQAOMB-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4

    Origin of Product

    United States

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